"biological activity of N-(2-hydroxypropyl)adamantane-1-carboxamide"
"biological activity of N-(2-hydroxypropyl)adamantane-1-carboxamide"
An In-Depth Technical Guide to the Potential Biological Activity of N-(2-hydroxypropyl)adamantane-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Scaffold and a Compound of Interest
The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, represents a cornerstone of modern medicinal chemistry. Its unique three-dimensional structure allows for precise positioning of functional groups, and its incorporation into molecules can significantly enhance pharmacokinetic properties such as metabolic stability and cell membrane permeability.[1][2] This has led to the development of numerous successful drugs across a wide range of therapeutic areas, including antiviral agents, neuroprotective compounds, and treatments for metabolic diseases.[3]
This guide focuses on a specific, yet under-researched, derivative: N-(2-hydroxypropyl)adamantane-1-carboxamide . While direct biological data for this exact molecule is not extensively documented in publicly available literature, its structure—combining the proven adamantane core with a flexible, hydrogen-bonding carboxamide side chain—provides a strong basis for predicting its potential pharmacological activities.
This document will, therefore, serve as a technical exploration of the potential biological activities of N-(2-hydroxypropyl)adamantane-1-carboxamide. By synthesizing data from closely related adamantane carboxamides and other derivatives, we will outline its likely mechanisms of action, provide detailed protocols for its experimental evaluation, and discuss its potential as a lead compound in drug discovery.
Section 1: Physicochemical Profile and Drug-Likeness
The biological effect of any compound is intrinsically linked to its physicochemical properties. The adamantane cage is known for its high lipophilicity, which facilitates interaction with biological membranes and hydrophobic pockets within protein targets.[4] The N-(2-hydroxypropyl)carboxamide side chain introduces several key features: an amide bond that can participate in hydrogen bonding and a hydroxyl group that increases polarity and potential for further interactions.
To quantify its drug-like potential, we can predict several key physicochemical parameters.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 237.35 g/mol | Well within the typical range for small molecule drugs, favoring good absorption and distribution. |
| LogP (Lipophilicity) | ~2.5 - 3.0 | Indicates a balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | 2 | The -NH and -OH groups can form crucial interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | The carbonyl (C=O) and hydroxyl (-OH) oxygens can accept hydrogen bonds. |
| Polar Surface Area | ~58 Ų | Suggests good potential for oral bioavailability and cell permeability. |
Note: These values are estimations based on standard cheminformatics software and provide a preliminary assessment.
Section 2: Potential Biological Activities and Mechanisms of Action
Based on the extensive body of research on adamantane derivatives, we can hypothesize three primary avenues of biological activity for N-(2-hydroxypropyl)adamantane-1-carboxamide.
Potential Antiviral Activity: Targeting the Influenza M2 Proton Channel
The first therapeutic application of adamantane derivatives was as antiviral agents against Influenza A.[5] Compounds like Amantadine and Rimantadine function by blocking the M2 proton channel, a tetrameric protein essential for the virus's replication cycle.[5][6][7] The channel allows protons to enter the virion upon endocytosis, which triggers the uncoating of the viral RNA, a critical step for replication.
Mechanism of Action: Adamantane derivatives are thought to physically occlude the M2 channel pore.[6] The bulky adamantane cage lodges within the hydrophobic channel, while the amine group (in the case of amantadine) interacts with key residues, effectively blocking proton transport.[8] It is plausible that N-(2-hydroxypropyl)adamantane-1-carboxamide could act similarly, with the adamantane core serving as the anchor within the channel.
Potential Metabolic Regulation: Inhibition of 11β-HSD1
A compelling area of research has identified adamantyl carboxamides and acetamides as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). [9]This enzyme is highly expressed in metabolic tissues like the liver and adipose tissue, where it converts inactive cortisone into active cortisol. [9]Overactivity of 11β-HSD1 is linked to metabolic syndrome, obesity, and type 2 diabetes. [9][10] Mechanism of Action: Inhibitors of 11β-HSD1 block the local amplification of glucocorticoid action, which has beneficial effects on insulin resistance, dyslipidemia, and obesity. [9][11]Several adamantyl carboxamides have shown high inhibitory potency in the nanomolar range. [9]The structural similarity of N-(2-hydroxypropyl)adamantane-1-carboxamide to these known inhibitors makes it a strong candidate for evaluation against this target.
| Adamantyl Carboxamide Derivative | Reported IC₅₀ (Human 11β-HSD1) | Reference |
| Compound 15 (N-((5-methylthiophen-2-yl)methyl)adamantane-1-carboxamide) | 114 nM | [9] |
| Compound 41 (N-(furan-2-ylmethyl)cyclohexanecarboxamide) | 280 nM | [9] |
| Adamantyl Carbamate 9a | 15.2 nM | [12] |
Section 3: Experimental Protocols for Biological Evaluation
To validate the hypothesized activities, a series of well-defined in vitro experiments are necessary. The following protocols provide a self-validating framework for assessing the biological profile of N-(2-hydroxypropyl)adamantane-1-carboxamide.
General Cytotoxicity Assessment: MTT Assay
Causality: Before assessing specific biological activities, it is crucial to determine the compound's intrinsic cytotoxicity. A highly cytotoxic compound can produce false positives in other assays by simply killing the cells. The MTT assay measures the metabolic activity of cells, which correlates with cell viability. [13] Methodology:
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Cell Seeding: Seed a relevant cell line (e.g., MDCK for antiviral, SH-SY5Y for neuro, or 3T3-L1 for metabolic studies) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight. 2. Compound Treatment: Prepare serial dilutions of N-(2-hydroxypropyl)adamantane-1-carboxamide in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Triton X-100).
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Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. [14]5. Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solution) to each well to dissolve the formazan crystals. [14]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration).
Antiviral Screening: Influenza Plaque Reduction Assay
Causality: This assay directly quantifies the ability of a compound to inhibit the replication and spread of an infectious virus. [15]A reduction in the number or size of plaques (zones of cell death) indicates antiviral activity.
Methodology:
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Cell Monolayer Preparation: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates to form a confluent monolayer. [15]2. Virus Dilution: Prepare serial dilutions of a known Influenza A virus stock in a virus growth medium (VGM).
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Infection: Wash the MDCK cell monolayers and infect them with a specific dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).
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Compound Treatment: During the infection period (typically 1 hour), the virus inoculum should also contain varying concentrations of N-(2-hydroxypropyl)adamantane-1-carboxamide or a vehicle control.
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Overlay Application: After infection, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the corresponding concentrations of the test compound. [16]This restricts virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
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Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution. [16]The plaques will appear as clear zones against a purple background of viable cells.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control and determine the IC₅₀ (50% inhibitory concentration).
Neuroprotective Screening: NMDA Receptor-Mediated Calcium Flux Assay
Causality: This functional assay measures a direct downstream effect of NMDA receptor activation—calcium influx. [17][18]An effective antagonist will reduce the calcium influx triggered by an NMDA receptor agonist.
Methodology:
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Cell Preparation: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons on a 96-well, black-walled, clear-bottom plate.
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in an appropriate assay buffer. [17]Incubate for 30-60 minutes at 37°C.
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Compound Pre-incubation: Wash the cells and add assay buffer containing various concentrations of N-(2-hydroxypropyl)adamantane-1-carboxamide or a known antagonist like Memantine (positive control). Incubate for 10-20 minutes.
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Signal Measurement: Place the plate in a fluorescence microplate reader or a calcium imaging system.
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Agonist Injection: Record a baseline fluorescence reading. Then, inject a solution containing NMDA and its co-agonist glycine to stimulate the receptors.
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Post-injection Reading: Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
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Analysis: Calculate the peak fluorescence response for each well. Determine the percentage of inhibition relative to the control wells (agonist only) and calculate the IC₅₀ of the test compound.
Metabolic Target Screening: In Vitro 11β-HSD1 Inhibition Assay
Causality: This biochemical assay directly measures the enzymatic activity of 11β-HSD1. Inhibition of the enzyme is quantified by measuring the reduced conversion of its substrate (cortisone) to its product (cortisol).
Methodology:
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Enzyme Source: Use human recombinant 11β-HSD1 or lysates from cells overexpressing the enzyme (e.g., HEK-293). [9]2. Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing the enzyme source, the cofactor NADPH, and varying concentrations of N-(2-hydroxypropyl)adamantane-1-carboxamide or a known inhibitor (positive control).
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Initiate Reaction: Add the substrate, cortisone (often radiolabeled, e.g., [³H]cortisone, for sensitive detection), to initiate the enzymatic reaction. [10]4. Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
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Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid or an organic solvent).
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Product Separation: Separate the substrate (cortisone) from the product (cortisol) using techniques like thin-layer chromatography (TLC) or a scintillation proximity assay (SPA).
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Quantification: Quantify the amount of cortisol produced. For radiolabeled assays, this is done using a scintillation counter. For non-radioactive assays, detection can be achieved via ELISA or LC-MS. [19]8. Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Section 4: Synthesis and Characterization
A plausible and efficient synthesis of N-(2-hydroxypropyl)adamantane-1-carboxamide would proceed via the amidation of an activated adamantane-1-carboxylic acid derivative.
General Synthetic Protocol:
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Activation of Carboxylic Acid: Adamantane-1-carboxylic acid (1.0 eq) is dissolved in a dry, inert solvent like dichloromethane (DCM). A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq) are added. [9]The mixture is stirred at room temperature for 30 minutes.
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Amine Addition: 1-Amino-2-propanol (1.1 eq) is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature overnight.
-
Workup: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure N-(2-hydroxypropyl)adamantane-1-carboxamide.
Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and atom connectivity. [3]* Mass Spectrometry (MS): To verify the molecular weight.
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Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, O-H).
Conclusion and Future Directions
While N-(2-hydroxypropyl)adamantane-1-carboxamide remains a largely unexplored molecule, its structural components suggest a high probability of significant biological activity. Drawing from the well-established pharmacology of the adamantane scaffold and the specific successes of adamantyl carboxamides, this compound stands as a promising candidate for investigation in antiviral, neuroprotective, and metabolic disease research.
The experimental framework provided in this guide offers a clear path to elucidating its biological profile. Positive results in any of these primary screening assays would warrant progression to more advanced studies, including selectivity profiling, in vivo efficacy models, and pharmacokinetic analysis. The synthetic accessibility and favorable predicted physicochemical properties further enhance its appeal as a starting point for a new drug discovery program.
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